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molecular formula C6H3F2NO3 B1602326 3,5-Difluoro-4-nitrophenol CAS No. 147808-41-1

3,5-Difluoro-4-nitrophenol

Cat. No. B1602326
M. Wt: 175.09 g/mol
InChI Key: DDNBXAHODWXJKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481566B2

Procedure details

A solution of 3,5-difluorophenol (1.3 g, 10 mmol) in dichloromethane (50 ml) at 0° C. was treated with nitric acid (70%, 0.7 ml, 10 mmol). The cooling bath was removed and after 30 min at room temperature the solution washed with water then dried over MgSO4, filtered and evaporated. The product was purified by silica gel chromatography eluting with 20 to 50% ethyl acetate in hexane to yield the title compound, 440 mg.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([F:8])[CH:7]=1.[N+:10]([O-])([OH:12])=[O:11]>ClCCl>[N+:10]([C:7]1[C:2]([F:1])=[CH:3][C:4]([OH:9])=[CH:5][C:6]=1[F:8])([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)O
Name
Quantity
0.7 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed and after 30 min at room temperature the solution
Duration
30 min
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 20 to 50% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1F)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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